molecular formula C13H19F2N B1469045 [(2,6-Difluorophenyl)methyl](hexan-2-yl)amine CAS No. 1248412-64-7

[(2,6-Difluorophenyl)methyl](hexan-2-yl)amine

Cat. No.: B1469045
CAS No.: 1248412-64-7
M. Wt: 227.29 g/mol
InChI Key: OGJNVWFWFRRBEM-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methylamine is a versatile chemical compound with intriguing properties that make it valuable in various scientific studies. It is used in fields such as drug discovery, materials science, and organic synthesis.

Preparation Methods

The synthesis of (2,6-Difluorophenyl)methylamine typically involves the use of Suzuki–Miyaura cross-coupling reactions. This method is favored due to its mild and functional group-tolerant reaction conditions . Industrial production methods often involve the preparation of boron reagents, which are then used in the cross-coupling reactions to form the desired compound .

Chemical Reactions Analysis

(2,6-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,6-Difluorophenyl)methylamine is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It is used in drug discovery and the development of new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

(2,6-Difluorophenyl)methylamine can be compared with other similar compounds, such as:

    3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: This compound is prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide.

    3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: This compound is prepared from thiourea, acetone, and 3,4,5-trifluorobenzoyl bromide.

The uniqueness of (2,6-Difluorophenyl)methylamine lies in its specific chemical structure and the properties it imparts, making it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N/c1-3-4-6-10(2)16-9-11-12(14)7-5-8-13(11)15/h5,7-8,10,16H,3-4,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJNVWFWFRRBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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